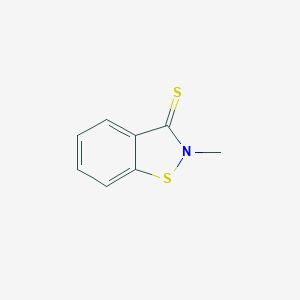
2-Methyl-1,2-benzothiazole-3(2h)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-benzothiazole-3(2h)-thione is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MBT or mercaptobenzothiazole. It is a heterocyclic organic compound that contains a thiazole ring and a thione group. MBT has been extensively studied for its synthesis methods, mechanism of action, and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MBT is not fully understood. However, studies have suggested that MBT may act by inhibiting the activity of certain enzymes, such as metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
MBT has been shown to have various biochemical and physiological effects. Studies have shown that MBT can inhibit the growth of cancer cells in vitro and in vivo. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent. In addition, MBT has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, MBT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on MBT. One area of research is the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of MBT's mechanism of action and its potential side effects. Additionally, there is a need for further studies on the use of MBT in agriculture and its potential impact on the environment.
Conclusion
In conclusion, MBT is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT can be synthesized through various methods and has been extensively studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent. MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on MBT, including the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases, and the study of MBT's impact on the environment.
Métodos De Síntesis
MBT can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with methyl iodide in the presence of a base, and the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base. The latter method is the most commonly used method for the synthesis of MBT. The reaction of 2-aminobenzenethiol with carbon disulfide produces 2-mercaptobenzothiazole, which is then further reacted with methyl iodide to produce MBT.
Aplicaciones Científicas De Investigación
MBT has been extensively studied for its potential applications in various fields, including the rubber industry, agriculture, and biomedical research. In the rubber industry, MBT is used as a vulcanization accelerator, which improves the physical properties of rubber. In agriculture, MBT is used as a fungicide to control fungal diseases in crops. In biomedical research, MBT has been studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.
Propiedades
Número CAS |
15871-24-6 |
|---|---|
Nombre del producto |
2-Methyl-1,2-benzothiazole-3(2h)-thione |
Fórmula molecular |
C8H7NS2 |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
Clave InChI |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
SMILES canónico |
CN1C(=S)C2=CC=CC=C2S1 |
Otros números CAS |
15871-24-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



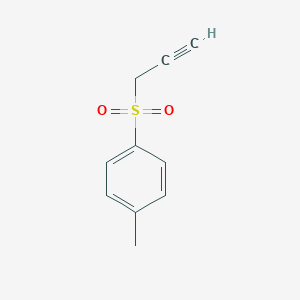
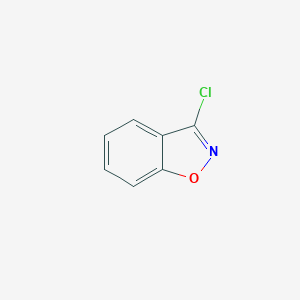
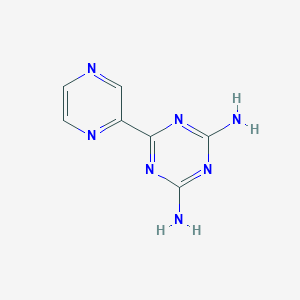
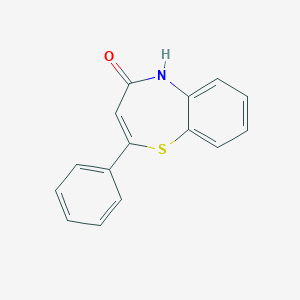
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
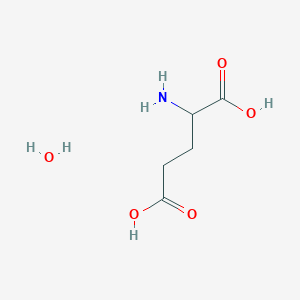
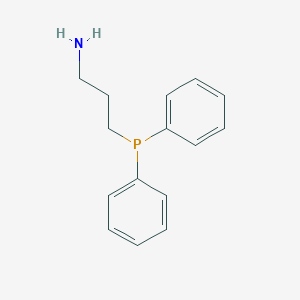
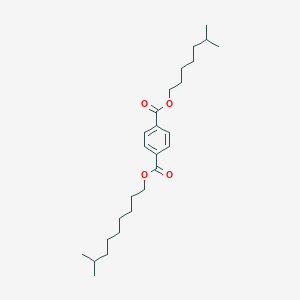
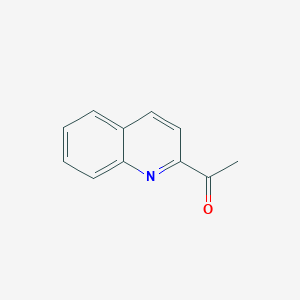
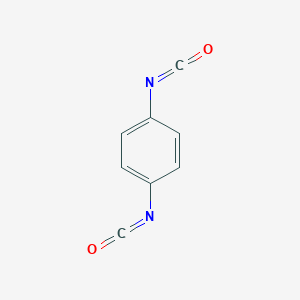
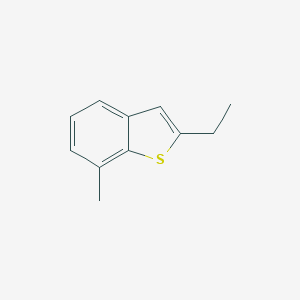
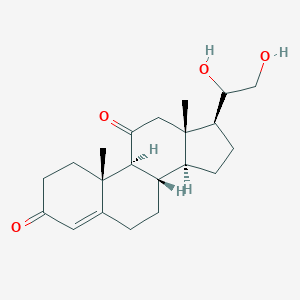

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)